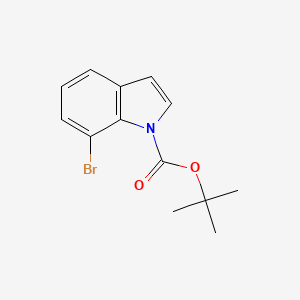

tert-Butyl 7-bromo-1H-indole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 7-bromoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTLZTNNVUGEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649980 | |

| Record name | tert-Butyl 7-bromo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868561-17-5 | |

| Record name | tert-Butyl 7-bromo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: tert-Butyl 7-bromo-1H-indole-1-carboxylate

CAS Number: 868561-17-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 7-bromo-1H-indole-1-carboxylate, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its applications in medicinal chemistry.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 868561-17-5 | |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [1][2] |

| Molecular Weight | 296.16 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of 7-bromo-1H-indole with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis to protect the indole nitrogen for subsequent functionalization at other positions of the indole ring.

Experimental Protocol: N-Boc Protection of 7-bromo-1H-indole

This protocol is a general representation of the synthesis.

Materials:

-

7-bromo-1H-indole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a solution of 7-bromo-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Applications in Organic Synthesis and Drug Discovery

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The Boc-protected indole nitrogen allows for selective functionalization at other positions of the indole ring, while the bromo substituent provides a handle for various cross-coupling reactions.

Role as a Synthetic Building Block

The bromine atom at the 7-position of the indole ring is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures.

The workflow for utilizing this compound in a typical cross-coupling reaction is illustrated below.

Caption: Synthetic workflow utilizing this compound.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize the 7-position of the indole ring, which is often crucial for modulating biological activity and pharmacokinetic properties, makes this compound a valuable starting material in drug discovery programs.

While this compound is a key intermediate, specific signaling pathways directly modulated by this compound itself are not typically reported. Instead, its significance lies in enabling the synthesis of derivatives that target various biological pathways. The general workflow for a drug discovery program that might utilize this building block is outlined below.

Caption: Drug discovery workflow involving indole derivatives.

References

In-Depth Technical Guide: tert-Butyl 7-bromo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 7-bromo-1H-indole-1-carboxylate is a synthetically important intermediate in the field of medicinal chemistry. As a member of the indole family, a privileged scaffold in drug discovery, this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom at the 7-position offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in multi-step synthetic sequences. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its potential role in modulating key cellular signaling pathways.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 296.16 g/mol | [1][2] |

| Chemical Formula | C₁₃H₁₄BrNO₂ | [1][2][3] |

| CAS Number | 868561-17-5 | [1][2][3] |

| Appearance | Yellow liquid or solid | [3] |

| Purity | Typically ≥97% | [3] |

Note: Specific physical properties such as melting point and boiling point are not consistently reported in publicly available literature and may vary based on purity.

Synthesis of this compound: An Experimental Protocol

The following is a representative experimental protocol for the N-Boc protection of 7-bromo-1H-indole to yield this compound. This method is adapted from a general procedure for the Boc protection of heterocyclic amines.

Materials:

-

7-bromo-1H-indole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas supply

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 7-bromo-1H-indole (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction.

-

Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Chromatography: The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for the N-Boc protection of 7-bromo-1H-indole.

Role in Drug Discovery and Signaling Pathways

Indole derivatives are a cornerstone in medicinal chemistry, with many exhibiting potent and selective biological activities. While specific studies on this compound are limited in the public domain, its structural features suggest its utility as an intermediate in the synthesis of kinase inhibitors. The indole scaffold is a common feature in many small molecule inhibitors that target the ATP-binding site of various kinases.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Indole-containing compounds have been investigated as inhibitors of this pathway.[4] While direct evidence for this compound is not available, it serves as a valuable precursor for the synthesis of compounds that could potentially modulate this pathway. The 7-bromo position allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates the potential mechanism of action for a hypothetical inhibitor derived from this compound targeting the PI3K/Akt signaling pathway.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by a hypothetical indole-based inhibitor.

Conclusion

This compound is a key chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its well-defined structure and reactivity make it an ideal starting point for the development of libraries of complex molecules for high-throughput screening. While further research is needed to fully elucidate the biological activities of its derivatives, the foundational role of the indole nucleus in kinase inhibition suggests that this compound will continue to be of high interest to the drug discovery community. The provided synthetic protocol and conceptual framework for its application in targeting signaling pathways offer a solid basis for future research and development endeavors.

References

- 1. scbt.com [scbt.com]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

tert-Butyl 7-bromo-1H-indole-1-carboxylate chemical properties

An In-Depth Technical Guide to tert-Butyl 7-bromo-1H-indole-1-carboxylate

Introduction

This compound is a heterocyclic building block crucial in medicinal chemistry and organic synthesis. As a derivative of indole, a privileged scaffold in drug discovery, this compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom at the 7-position provides a reactive handle for cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a protective group, enabling selective functionalization of the indole ring. This guide provides a comprehensive overview of its chemical properties, spectral data, and relevant experimental methodologies.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases.

| Property | Value | Citations |

| CAS Number | 868561-17-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [1][2][4] |

| Molecular Weight | 296.16 g/mol | [1][2][4] |

| Purity | Typically ≥97% | [1][3] |

| Appearance | Liquid (Note: Data is limited and may vary) | [1] |

| InChI Key | QKTLZTNNVUGEOY-UHFFFAOYSA-N | [1] |

Spectral Data

While specific spectral data for this compound is not extensively published, representative data for closely related bromo-indole isomers and N-Boc protected indoles are available and provide a basis for characterization.

| Data Type | Description | Citations |

| ¹H NMR | Spectra are typically recorded on 500 MHz instruments in solvents like DMSO or CDCl₃. Expected signals include a singlet for the 9 protons of the tert-butyl group around δ 1.3-1.6 ppm and distinct aromatic proton signals. | [5][6] |

| ¹³C NMR | In DMSO, the tert-butyl carbons appear around 29 ppm. Aromatic carbons and the carbonyl carbon will have characteristic shifts. | [5] |

| Mass Spectrometry | High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight and elemental composition. | [5] |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of this compound, based on standard procedures for similar compounds.

Synthesis: N-tert-Butyloxycarbonylation

The most common synthesis route involves the protection of the indole nitrogen with a Boc group. This is a standard procedure in organic chemistry.

Reaction:

-

Starting Material: 7-Bromo-1H-indole

-

Reagent: Di-tert-butyl dicarbonate (Boc)₂O

-

Base: A suitable base such as 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), or Sodium Hydride (NaH).

-

Solvent: Anhydrous solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

Procedure:

-

7-Bromo-1H-indole is dissolved in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The base is added to the solution.

-

Di-tert-butyl dicarbonate, dissolved in the same solvent, is added dropwise to the reaction mixture at 0 °C.

-

The reaction is typically stirred at room temperature and monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification

The crude product is typically purified using column chromatography on silica gel.

Procedure:

-

The crude oil or solid is adsorbed onto a small amount of silica gel.

-

A silica gel column is prepared using a suitable eluent system, often a gradient of ethyl acetate in hexane or petroleum ether.

-

The adsorbed product is loaded onto the column.

-

The product is eluted from the column, and fractions are collected.

-

Fractions containing the pure product (as determined by TLC) are combined and concentrated under reduced pressure to afford the purified this compound.

Analytical Characterization

The identity and purity of the final product are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure. Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[5]

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using HPLC, often with a C18 column and a mobile phase gradient of acetonitrile and water containing a small percentage of formic acid.[5] Detection is commonly performed at 220 nm.[5]

-

Mass Spectrometry (MS): The molecular weight is confirmed by mass spectrometry, typically using electrospray ionization (ESI).[5]

Visualized Workflows and Relationships

General Synthesis and Purification Workflow

The following diagram illustrates the typical laboratory workflow for producing and purifying the target compound.

Caption: Synthesis and Purification Workflow.

Role as a Versatile Chemical Intermediate

This compound is not typically an end-product but rather a key intermediate. The Boc-protected nitrogen allows for regioselective reactions at other positions, and the bromo group is ideal for forming new carbon-carbon or carbon-heteroatom bonds, making it valuable in drug discovery.

Caption: Role as a versatile chemical intermediate.

Safety and Handling

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

-

Avoid breathing dust, fumes, or vapors.[7]

-

Wash hands thoroughly after handling.[7]

-

Store in a tightly closed container in a cool, dry place.[7]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. chiralen.com [chiralen.com]

- 4. tert-butyl 2-bromo-1H-indole-1-carboxylate | C13H14BrNO2 | CID 12179158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for tert-butyl 7-bromo-1H-indole-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds. The presence of the bromine atom at the 7-position allows for further functionalization through various cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility, facilitating subsequent synthetic transformations. This guide outlines a reliable two-step synthesis pathway, commencing with the formation of 7-bromoindole via the Bartoli indole synthesis, followed by the protection of the indole nitrogen with a Boc group.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 7-bromoindole, from an appropriate ortho-substituted nitroarene. The second step is the protection of the indole nitrogen of 7-bromoindole using di-tert-butyl dicarbonate.

Step 1: Synthesis of 7-Bromoindole via Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2] In this pathway, 2-bromonitrobenzene is treated with three equivalents of vinylmagnesium bromide to yield 7-bromoindole. The ortho-bromo substituent is crucial for directing the cyclization.[3]

Experimental Protocol

Materials:

-

2-Bromonitrobenzene

-

Vinylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of 2-bromonitrobenzene (1.0 equiv.) in anhydrous THF is cooled to -40 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Vinylmagnesium bromide (3.0 equiv., 1.0 M solution in THF) is added dropwise to the cooled solution, maintaining the temperature below -35 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-bromoindole.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Bromonitrobenzene | [3] |

| Reagent | Vinylmagnesium bromide (3 equiv.) | [1][2] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | -40 °C to room temperature | [1] |

| Typical Yield | Good to high yields | [3] |

| Purification Method | Flash column chromatography | General practice |

Step 2: N-Boc Protection of 7-Bromoindole

The protection of the indole nitrogen is a common strategy to increase the stability and solubility of the indole ring, as well as to direct subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose. The reaction proceeds by treating 7-bromoindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4]

Experimental Protocol

Materials:

-

7-Bromoindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 7-bromoindole (1.0 equiv.) in anhydrous dichloromethane or THF, 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) is added.

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) is then added to the mixture at room temperature.

-

The reaction mixture is stirred at room temperature for several hours (typically 2-4 hours) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is diluted with dichloromethane and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 7-Bromoindole | [4] |

| Reagents | Di-tert-butyl dicarbonate (1.1-1.2 equiv.), 4-(Dimethylamino)pyridine (0.1 equiv.) | [4] |

| Solvent | Dichloromethane or THF | [4] |

| Reaction Temperature | Room temperature | [4] |

| Typical Yield | High (often >90%) | General observation |

| Purification Method | Flash column chromatography | [4] |

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Conclusion

The two-step synthesis of this compound presented in this guide offers a reliable and efficient route for obtaining this important synthetic intermediate. The Bartoli indole synthesis provides a direct method for the preparation of the 7-bromoindole core, and the subsequent Boc protection proceeds in high yield under mild conditions. The detailed protocols and data provided herein are intended to support researchers and professionals in the successful synthesis and application of this versatile compound in drug discovery and development.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies [organic-chemistry.org]

- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for tert-Butyl 7-bromo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key starting materials and the synthetic pathway for the preparation of tert-Butyl 7-bromo-1H-indole-1-carboxylate, a valuable intermediate in pharmaceutical research and drug development.

Core Starting Material: 7-Bromo-1H-indole

The principal precursor for the synthesis of this compound is 7-bromo-1H-indole. This compound is commercially available from various chemical suppliers, simplifying the initial steps of the synthesis.

Material Properties and Availability

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN | [1] |

| Molecular Weight | 196.04 g/mol | [1] |

| CAS Number | 51417-51-7 | [2] |

| Appearance | Solid | [1] |

| Melting Point | 41-44 °C | [2] |

| Purity | Typically ≥95% | [1] |

| Commercial Suppliers | CymitQuimica, MedchemExpress, SUZHOU ARTK MEDCHEM CO.,LTD., TargetMol | [1][2][3][4] |

Synthetic Pathway: N-Boc Protection

The synthesis of this compound from 7-bromo-1H-indole is achieved through a standard protection reaction of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Reaction Workflow

Caption: Synthetic workflow for the Boc protection of 7-bromo-1H-indole.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

7-Bromo-1H-indole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask, dissolve 7-bromo-1H-indole (1.0 equivalent) in anhydrous dichloromethane.

-

To this solution, add 4-dimethylaminopyridine (DMAP, catalytic amount, e.g., 0.1 equivalents).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to yield pure this compound.

Product Characterization

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [5] |

| Molecular Weight | 296.16 g/mol | [5] |

| CAS Number | 868561-17-5 | [6] |

| Appearance | Liquid or solid | [7] |

| Purity | Typically ≥97% | [7] |

Logical Relationship of Synthesis

The synthesis follows a straightforward logical progression from the starting material to the final product, as illustrated in the diagram below.

Caption: Logical flow from starting material to the final protected indole.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 7-Bromo-1H-indole_TargetMol [targetmol.com]

- 5. scbt.com [scbt.com]

- 6. 868561-17-5 Cas No. | 7-Bromo-1H-indole, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 7. cymitquimica.com [cymitquimica.com]

An In-depth Technical Guide to tert-Butyl 7-bromo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 7-bromo-1H-indole-1-carboxylate is a key synthetic intermediate in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a bromine atom at the 7-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it a versatile building block for the construction of more complex molecules. The Boc group provides stability under various reaction conditions and can be readily removed, while the bromo substituent serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in drug discovery.

Chemical Properties and Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 868561-17-5 |

| Molecular Formula | C₁₃H₁₄BrNO₂ |

| Molecular Weight | 296.16 g/mol |

| Appearance | Typically a white to off-white solid |

| Purity | Commercially available with ≥97% purity |

Spectroscopic Data

| ¹H NMR (Anticipated) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 7.5 - 7.7 | d | ~ 3.0 |

| H-3 | ~ 6.5 - 6.7 | d | ~ 3.0 |

| H-4 | ~ 7.6 - 7.8 | d | ~ 8.0 |

| H-5 | ~ 7.0 - 7.2 | t | ~ 8.0 |

| H-6 | ~ 7.3 - 7.5 | d | ~ 8.0 |

| -C(CH₃)₃ | ~ 1.6 - 1.8 | s | - |

| ¹³C NMR (Anticipated) | Chemical Shift (ppm) |

| C-2 | ~ 125 - 127 |

| C-3 | ~ 105 - 107 |

| C-3a | ~ 128 - 130 |

| C-4 | ~ 122 - 124 |

| C-5 | ~ 121 - 123 |

| C-6 | ~ 120 - 122 |

| C-7 | ~ 115 - 117 |

| C-7a | ~ 135 - 137 |

| -C (CH₃)₃ | ~ 83 - 85 |

| -C(C H₃)₃ | ~ 28 - 30 |

| C=O | ~ 150 - 152 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of 7-bromoindole using di-tert-butyl dicarbonate (Boc₂O). The following is a general, representative protocol based on standard procedures for Boc protection of indoles.

Materials:

-

7-bromoindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of 7-bromoindole (1.0 eq) in anhydrous DCM or THF, add di-tert-butyl dicarbonate (1.1 - 1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Reactivity and Synthetic Applications

The primary synthetic utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C-7 position. The Suzuki-Miyaura coupling is a prominent example, allowing for the formation of a carbon-carbon bond between the indole scaffold and various aryl or heteroaryl boronic acids or esters.

General Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a substrate.

Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.

Role in Drug Discovery and Signaling Pathways

While specific studies detailing the biological activity and involvement in signaling pathways of this compound are not prevalent in the reviewed literature, the broader class of bromoindole derivatives has been implicated in various therapeutic areas. Indole-based compounds are known to interact with a multitude of biological targets due to their structural resemblance to endogenous signaling molecules like serotonin.

The introduction of a bromine atom can enhance binding affinity and selectivity for certain protein targets. For instance, various substituted indoles have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Potential Signaling Pathway Involvement

The diagram below illustrates a generalized signaling pathway where an indole-based kinase inhibitor might act. The 7-aryl indole, synthesized from this compound, could potentially function as such an inhibitor.

Caption: Potential mechanism of action for a 7-aryl-indole derivative as a kinase inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility is primarily derived from the strategic placement of the bromine atom, allowing for selective functionalization of the indole core through modern cross-coupling methodologies. While direct biological data on this specific compound is limited, its role as a precursor to a wide range of substituted indoles positions it as a compound of significant interest for researchers in drug discovery and development. Further exploration of the derivatives synthesized from this intermediate will likely uncover novel therapeutic agents targeting a variety of disease-related signaling pathways.

In-Depth Technical Guide: Spectral Analysis of tert-Butyl 7-bromo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for tert-Butyl 7-bromo-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring these spectra.

Chemical Structure and Properties

This compound is a protected indole derivative. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, making it a versatile building block for the synthesis of more complex molecules.

Molecular Formula: C₁₃H₁₄BrNO₂[1][2]

Molecular Weight: 296.16 g/mol [1][2]

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | d | 1H | H-4 |

| ~ 7.5 - 7.6 | d | 1H | H-6 |

| ~ 7.1 - 7.2 | t | 1H | H-5 |

| ~ 7.4 - 7.5 | d | 1H | H-2 |

| ~ 6.5 - 6.6 | d | 1H | H-3 |

| 1.6 - 1.7 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 149 - 150 | C=O |

| ~ 135 - 136 | C-7a |

| ~ 130 - 131 | C-3a |

| ~ 128 - 129 | C-2 |

| ~ 125 - 126 | C-6 |

| ~ 124 - 125 | C-4 |

| ~ 121 - 122 | C-5 |

| ~ 107 - 108 | C-3 |

| ~ 105 - 106 | C-7 |

| ~ 84 - 85 | -C (CH₃)₃ |

| ~ 28 - 29 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2975 | Medium-Strong | C-H stretch (tert-butyl) |

| ~ 1730 | Strong | C=O stretch (carbamate) |

| ~ 1580 | Medium | C=C stretch (aromatic) |

| ~ 1450 | Medium | C-H bend (tert-butyl) |

| ~ 1250 | Strong | C-N stretch |

| ~ 1150 | Strong | C-O stretch |

| ~ 750 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Ion |

| 295/297 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 239/241 | [M - C₄H₈]⁺ |

| 196 | [M - Boc]⁺ |

| 116 | [Indole fragment]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: Spectra are typically recorded on the same spectrometer at a corresponding frequency (e.g., 75 MHz or 125 MHz).

FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a KBr or NaCl plate.

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) can be used for accurate mass determination to confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectral characterization of a chemical compound like this compound.

This diagram outlines the logical progression from starting materials to the synthesis and purification of the target compound, followed by its characterization using various spectroscopic techniques. The data obtained from these techniques are then collectively used for the elucidation and confirmation of the chemical structure.

References

tert-Butyl 7-bromo-1H-indole-1-carboxylate solubility in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl 7-bromo-1H-indole-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of this compound in various organic solvents. Given the absence of extensive published quantitative data for this specific compound, this document serves as a foundational resource, detailing the necessary experimental protocols and data presentation standards for researchers to generate and compile their own findings.

The solubility of a compound is a critical physicochemical property that profoundly influences its behavior in both chemical and biological systems. In drug discovery and development, understanding a compound's solubility is essential for formulation design, assessing bioavailability, and ensuring reliable results in screening assays.[1][2][3] Poor solubility can be a major obstacle, hindering the progression of promising drug candidates.[2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are essential for understanding the compound's general behavior and for designing solubility experiments.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [4][5] |

| Molecular Weight | 296.16 g/mol | [4][5] |

| CAS Number | 868561-17-5 | [5][6] |

| Physical Form | Liquid (data may vary) | [4] |

| Purity | Typically ≥97% | [4] |

Experimental Workflow for Solubility Determination

The determination of solubility follows a logical progression from qualitative assessment to precise quantitative measurement. The following workflow diagram illustrates the key steps involved in this process.

Caption: Workflow for determining organic compound solubility.

Quantitative Solubility Data

As quantitative solubility data for this compound is not widely published, the following table is provided as a template for researchers to systematically record their experimental findings. Accurate and consistent data recording is crucial for comparing results across different solvents and conditions.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used | Observations/Notes |

| e.g., Acetonitrile | 25 | Shake-Flask, HPLC-UV | Clear, colorless solution | |

| e.g., DMSO | 25 | Shake-Flask, HPLC-UV | ||

| e.g., Ethanol | 25 | Shake-Flask, HPLC-UV | ||

| e.g., Dichloromethane | 25 | Shake-Flask, HPLC-UV | ||

| e.g., Ethyl Acetate | 25 | Shake-Flask, HPLC-UV | ||

| e.g., Tetrahydrofuran | 25 | Shake-Flask, HPLC-UV | ||

| e.g., Toluene | 25 | Shake-Flask, HPLC-UV |

Experimental Protocols

Detailed and consistent methodologies are key to generating reproducible solubility data. The following protocols outline both a rapid qualitative method for initial screening and the more rigorous shake-flask method for determining thermodynamic solubility.

Protocol 1: Qualitative/Semi-Quantitative Solubility Assessment

This method is useful for rapid screening and for estimating the solubility range of the compound in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMSO, ethanol, acetonitrile)

-

Small glass vials (1-2 mL) with caps

-

Calibrated micropipettes

-

Vortex mixer or magnetic stirrer

Procedure:

-

Accurately weigh approximately 1-2 mg of the compound into a small, dry glass vial.[7]

-

Add a small, precise volume of the selected organic solvent (e.g., 100 µL) to the vial.[7][8]

-

Cap the vial and shake it vigorously or vortex for 60 seconds.[7] After agitation, visually inspect the mixture.

-

If the solid has completely dissolved, the compound is soluble at a concentration of ≥10-20 mg/mL. Record the observation.

-

If the solid is not completely dissolved, continue to add the solvent in small, incremental volumes (e.g., 100 µL at a time). After each addition, vortex the vial for 60 seconds and visually inspect for complete dissolution.[7]

-

Record the total volume of solvent required to completely dissolve the initial mass of the compound.

-

The solubility can be classified based on the volume of solvent needed. For example, a compound dissolving in less than 1 mL of solvent for a 1 mg sample would be considered highly soluble.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[9] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Screw-cap vials

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Nuclear Magnetic Resonance (NMR) spectrometer

-

Volumetric flasks and analytical balance for standard preparation

Procedure:

-

Add an excess amount of solid this compound to a screw-cap vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg in 1 mL of solvent).

-

Add a precise volume of the chosen organic solvent to the vial.

-

Seal the vial tightly and place it in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure equilibrium is reached.[10]

-

After the equilibration period, let the vial stand to allow the excess solid to settle.

-

Carefully remove a sample of the supernatant. To ensure no solid particles are transferred, it is recommended to first centrifuge the vial and then draw the supernatant through a syringe fitted with a chemical-resistant filter (e.g., 0.22 µm PTFE).[10]

-

Immediately dilute the filtered saturated solution with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted solution using a validated analytical method such as HPLC-UV or NMR.[11] This requires a pre-established calibration curve generated from standard solutions of known concentrations.[11]

-

Calculate the original solubility in mg/mL, accounting for the dilution factor. The experiment should be performed in triplicate to ensure the precision of the results.

Conclusion

This guide provides the necessary framework for researchers and drug development professionals to systematically determine the solubility of this compound in relevant organic solvents. While published quantitative data is scarce, the application of the detailed qualitative and quantitative protocols described herein will enable individual laboratories to generate the high-quality, reproducible data essential for advancing their research and development objectives. Consistent application of these methods will facilitate a deeper understanding of this compound's physicochemical profile, supporting its effective use in medicinal chemistry and beyond.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cymitquimica.com [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. chiralen.com [chiralen.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. quora.com [quora.com]

- 11. pharmatutor.org [pharmatutor.org]

Crystal Structure of tert-Butyl 7-bromo-1H-indole-1-carboxylate: A Search for Definitive Data

A comprehensive search for the crystal structure of tert-Butyl 7-bromo-1H-indole-1-carboxylate has revealed a notable absence of publicly available, detailed crystallographic data for this specific compound. While information regarding its synthesis and general chemical properties is accessible, a definitive, peer-reviewed crystal structure analysis containing atomic coordinates, unit cell dimensions, and bond parameters appears to be unpublished in major crystallographic databases and scientific literature.

This technical guide aims to address the current state of knowledge and provide relevant information on related structures, which may serve as a valuable reference for researchers, scientists, and drug development professionals interested in this molecular scaffold.

Context and Significance

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The indole core is a privileged scaffold in numerous biologically active molecules, and the bromo- and N-tert-butoxycarbonyl (Boc) substituents provide handles for further chemical modification, making it a versatile building block in drug discovery. A detailed understanding of its three-dimensional structure is crucial for rational drug design, computational modeling, and predicting intermolecular interactions with biological targets.

Current Status of Crystallographic Data

Despite a thorough search of chemical and crystallographic databases, no specific entry corresponding to the single-crystal X-ray diffraction data for this compound could be located. The Cambridge Structural Database (CSD), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this compound.

For illustrative purposes and to provide insight into the crystallography of similar molecules, data for a related spirocyclic indoline derivative, tert-Butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate , is presented. It is imperative to note that this is a different molecule, and its structural parameters are not directly transferable to the target compound of this guide.

Crystallographic Data for a Related Compound: tert-Butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate

The following table summarizes the crystallographic data for this related structure.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₈BrNO₅ |

| Formula Weight | 396.23 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.7040 (18) |

| b (Å) | 9.325 (2) |

| c (Å) | 25.540 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1834.8 (7) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.434 |

| Absorption Coefficient (mm⁻¹) | 2.27 |

| F(000) | 808 |

| Crystal Size (mm³) | 0.2 × 0.18 × 0.15 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data sourced from a study on tert-Butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate and is provided for comparative purposes only.[1]

Proposed Experimental Protocol for Crystal Structure Determination

For researchers aiming to determine the crystal structure of this compound, a general experimental workflow is proposed. This protocol is based on standard crystallographic practices.

Synthesis and Purification

The first step involves the synthesis of this compound. Several synthetic routes are available in the chemical literature, often starting from 7-bromoindole. A common method involves the protection of the indole nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP). The crude product should be purified to a high degree, typically by column chromatography, to remove impurities that could hinder crystallization.

Crystallization

Growing single crystals of sufficient size and quality is a critical and often challenging step. A variety of techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

A range of solvents should be screened, including common organic solvents like hexane, ethyl acetate, dichloromethane, and methanol, as well as their mixtures.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. X-ray data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². This process involves adjusting atomic positions, displacement parameters, and other structural parameters to achieve the best fit between the observed and calculated diffraction data.

The following diagram illustrates the general workflow for crystal structure determination.

Molecular Structure Representation

While the precise crystal structure is not available, a 2D representation and a hypothetical 3D conformation are useful for conceptual understanding. The following diagram depicts the chemical structure of this compound.

Conclusion and Future Outlook

References

Commercial Sourcing and Technical Guide for tert-Butyl 7-bromo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for tert-Butyl 7-bromo-1H-indole-1-carboxylate (CAS No. 868561-17-5), a crucial building block in synthetic organic chemistry and drug discovery. This document is intended to assist researchers in making informed purchasing decisions and to provide foundational experimental methodologies.

Introduction

This compound is a protected indole derivative widely utilized in the synthesis of more complex heterocyclic compounds. The presence of the bromo substituent at the 7-position and the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen makes it a versatile intermediate for various cross-coupling reactions and further functionalization, enabling the construction of novel molecular scaffolds for pharmaceutical and materials science research.

Commercial Suppliers

A survey of commercial suppliers reveals several sources for this compound. The following tables summarize the available quantitative data to facilitate a comparative analysis of purity, pricing, and available quantities.

Supplier Comparison

| Supplier | Purity | Available Quantities | Price (USD) | Price (€) |

| CHIRALEN | 99% | 250mg | $127.00 | - |

| CymitQuimica (for Fluorochem) | 97% | 500mg, 1g, 5g | - | €212.00, €304.00, €830.00 |

| Apollo Scientific | - | 500mg, 1g, 5g | £153.00, £175.00, £700.00 | - |

| Santa Cruz Biotechnology | Lot-specific | - | - | - |

| BLDpharm | - | - | - | - |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and quality control of this compound, compiled from established chemical literature.

Synthesis Protocol: Boc Protection of 7-Bromo-1H-indole

This two-step synthesis involves the initial synthesis of 7-bromo-1H-indole followed by the protection of the indole nitrogen with a tert-butoxycarbonyl group.

Step 1: Synthesis of 7-Bromo-1H-indole (Precursor)

A common method for the synthesis of 7-bromo-1H-indole involves the Fischer indole synthesis from (2-bromophenyl)hydrazine and a suitable carbonyl compound, or through bromination of indole with subsequent separation of isomers.

Step 2: Boc Protection of 7-Bromo-1H-indole

Materials:

-

7-Bromo-1H-indole

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 7-bromo-1H-indole (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add 4-(dimethylaminopyridine) (DMAP) (0.1 eq) to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quality Control Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a reliable means to determine the purity of the synthesized compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Procedure: Dissolve a small sample of the compound in the mobile phase or a suitable solvent like acetonitrile. Inject the solution onto the HPLC system and analyze the resulting chromatogram. The purity is determined by the relative area of the main peak.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

¹H NMR: Acquire the proton NMR spectrum. The characteristic signals for the tert-butyl group (a singlet around 1.6 ppm integrating to 9 protons) and the aromatic protons of the indole ring should be observed. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 7-bromo substitution pattern.

-

¹³C NMR: Acquire the carbon NMR spectrum to confirm the presence of all carbon atoms in the molecule, including the carbonyl of the Boc group (around 150 ppm) and the carbons of the indole core.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to acquiring and utilizing this compound.

The Strategic Role of tert-Butyl 7-bromo-1H-indole-1-carboxylate in Advancing Proteomics Research: A Technical Guide

For Immediate Release

In the rapidly evolving landscape of proteomics, the ability to selectively probe, capture, and degrade proteins of interest is paramount. The compound tert-Butyl 7-bromo-1H-indole-1-carboxylate has emerged as a critical chemical scaffold, providing a versatile starting point for the synthesis of sophisticated molecular tools designed to interrogate complex biological systems. This technical guide offers an in-depth exploration of its role, focusing on its application in the development of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs), crucial areas of research for academic and industry professionals in drug discovery and chemical biology.

Core Applications in Proteomics

The utility of this compound in proteomics stems from the reactivity of the bromo-indole core. The bromine atom at the 7-position provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the strategic introduction of various functional groups and molecular linkers. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen ensures stability during these synthetic transformations and can be readily removed under acidic conditions to allow for further derivatization.

This synthetic versatility makes it an ideal building block for:

-

Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bonding interactions within the kinase active site.

-

Proteolysis Targeting Chimeras (PROTACs): As a component of a warhead that binds to a protein of interest, this indole derivative can be linked to an E3 ligase-recruiting moiety to induce targeted protein degradation.

Synthesis of a Kinase Inhibitor Precursor

A key application of this compound is in the synthesis of precursors for potent and selective kinase inhibitors. The following workflow illustrates a general synthetic strategy.

A generalized synthetic workflow for kinase inhibitor development.

Experimental Protocol: Suzuki Coupling

This protocol describes a representative Suzuki coupling reaction to introduce an aryl group at the 7-position of the indole ring.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

-

Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

-

Add the palladium catalyst (0.05 equivalents) to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired tert-Butyl 7-aryl-1H-indole-1-carboxylate.

Application in PROTAC Synthesis

The development of PROTACs represents a paradigm shift in pharmacology, moving from protein inhibition to targeted degradation. The indole scaffold derived from this compound can serve as a potent warhead for recruiting a protein of interest to an E3 ubiquitin ligase.

Conceptual workflow for the assembly of an indole-based PROTAC.

Quantitative Data Presentation

While specific quantitative data for proteomics experiments starting directly from this compound is proprietary or not yet widely published, the following table illustrates the type of data generated when evaluating the efficacy of resulting PROTACs.

| PROTAC Compound | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| Hypothetical-PROTAC-1 | BRD4 | 25 | >95 | HEK293 |

| Hypothetical-PROTAC-2 | CDK9 | 50 | >90 | HeLa |

| Control (Warhead only) | BRD4 | >1000 | <10 | HEK293 |

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of protein degradation.

Conclusion

This compound is a valuable and versatile building block in the chemical biologist's and medicinal chemist's toolbox. Its strategic use in the synthesis of kinase inhibitors and PROTACs underscores its importance in advancing proteomics research and drug discovery. The ability to readily functionalize the 7-position of the indole core allows for the creation of highly specific and potent molecules for interrogating and manipulating the proteome. As proteomics research continues to delve deeper into the complexities of cellular function, the demand for such adaptable chemical scaffolds is expected to grow.

Methodological & Application

Application Note and Protocol: Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-butyl 7-bromo-1H-indole-1-carboxylate is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen facilitates various subsequent chemical transformations by preventing unwanted side reactions. This document provides a detailed protocol for the synthesis of this compound from 7-bromo-1H-indole.

Reaction Scheme:

The synthesis involves the protection of the nitrogen atom of 7-bromo-1H-indole using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base catalyst.

Quantitative Data Summary:

The following table summarizes the key quantitative data for the synthesis of this compound. The data is compiled from analogous reactions and typical yields for this type of transformation.

| Parameter | Value | Reference |

| Starting Material | 7-bromo-1H-indole | - |

| Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP) | [1] |

| Solvent | Dichloromethane (DCM) | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 15 hours | [1] |

| Typical Yield | 90-98% | [2] |

| Purity (Typical) | >97% | [3] |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [3][4] |

| Molecular Weight | 296.16 g/mol | [3][4] |

| CAS Number | 868561-17-5 | [4][5] |

Experimental Protocol:

This protocol is adapted from established procedures for the N-Boc protection of indoles and related heterocyclic compounds.[1][2]

Materials:

-

7-bromo-1H-indole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Water (deionized)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a solution of 7-bromo-1H-indole (1.0 equivalent) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (1.0 equivalent).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Boc Anhydride: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, dilute the mixture with dichloromethane.[1]

-

Wash the organic layer with water and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (e.g., 20-30% ethyl acetate in hexane), to afford the pure this compound.[1]

Visualizations:

Experimental Workflow Diagram:

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Logical Relationship):

This diagram illustrates the logical relationship of the components in the reaction.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling with tert-Butyl 7-bromo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing tert-Butyl 7-bromo-1H-indole-1-carboxylate as a key building block. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C7 position is crucial for the development of novel therapeutic agents. These protocols offer optimized conditions for the efficient synthesis of 7-arylindoles, valuable intermediates in drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.[3] The indole moiety, in particular, is a frequent pharmacophore in biologically active compounds, and methods for its selective functionalization are of high interest.[4]

This compound is a versatile starting material for accessing 7-substituted indoles. The Boc protecting group enhances stability and solubility, while the bromine at the C7 position provides a reactive handle for cross-coupling reactions. This application note details optimized protocols for the Suzuki-Miyaura coupling of this substrate with various arylboronic acids, providing researchers with a reliable method for generating diverse libraries of 7-arylindole derivatives.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 7-Bromoindoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 7-bromoindoles. This versatile substrate serves as a valuable building block in the synthesis of a wide array of functionalized indole derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The following sections detail the experimental conditions for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation reactions, enabling researchers to select and apply the most suitable methodology for their synthetic targets.

Introduction to Palladium-Catalyzed Cross-Coupling on 7-Bromoindoles

The indole nucleus is a privileged structure in numerous biologically active compounds. Functionalization of the indole core is a key strategy in drug discovery and development. The presence of a bromine atom at the 7-position of the indole ring offers a reactive handle for various palladium-catalyzed cross-coupling reactions. These transformations allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, demonstrating broad functional group tolerance. The choice of the specific cross-coupling reaction depends on the desired substituent to be introduced at the 7-position of the indole scaffold.

Comparative Data of Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize quantitative data from the literature for various palladium-catalyzed cross-coupling reactions on 7-bromoindoles and closely related analogues. These tables are designed to facilitate the comparison of different catalytic systems and reaction conditions.

Note: Direct comparison of yields should be approached with caution as the substrates, while structurally related, are not identical in all cited examples. N-protection of the indole is often crucial for achieving high yields.

Table 1: Suzuki-Miyaura Coupling of 7-Bromo-heterocycles

| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-Boc-7-bromotryptophan | p-Tolylboronic acid | Pd-NP | - | K₃PO₄ | Water | 40 | 2 | 65 | [1](--INVALID-LINK--) |

| 2 | 7-Bromo-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 2 | 85 | [2](--INVALID-LINK--) |

| 3 | 7-Bromo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 2 | 82 | [2](--INVALID-LINK--) |

Table 2: Heck Coupling of Aryl Bromides

| Entry | Aryl Halide | Olefin | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Bromobenzene | Styrene | Pd-complex 6 (2) | SPO | K₂CO₃ | DMF | 60 | 12 | 95 | [3](--INVALID-LINK--) |

| 2 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | THP salt (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 | [4](--INVALID-LINK--) |

Table 3: Sonogashira Coupling of Aryl Halides

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu-Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | i-Pr₂NH | THF | RT | 3 | 89 | [5] |

| 2 | Aryl Bromide | Phenylacetylene | Pd-PEPPSI (1) | CuI (10) | Et₃N | Water | 100 | 24 | up to 99 | [6](--INVALID-LINK--) |

Table 4: Buchwald-Hartwig Amination of Bromo-aza-heterocycles

| Entry | Aryl Halide | Amine/Amide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |